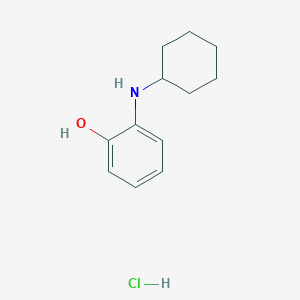

2-环己氨基苯酚盐酸盐

货号:

B2651646

CAS 编号:

1171154-61-2

分子量:

227.73

InChI 键:

VBAKGRZTUXWKCA-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of a compound like 2-Cyclohexylaminophenol hydrochloride can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . Tools like MolView can also be used to convert the molecule into a 3D model for further analysis .科学研究应用

加氢脱氯中的催化剂失活

- 研究表明,在二氯苯酚的加氢脱氯(HDC)中,2-环己氨基苯酚盐酸盐在环己酮和苯酚的生成中起作用。这些研究揭示了该过程中使用的催化剂如何失活,这对于了解这些催化剂在工业应用中的生命周期和效率至关重要 (袁和基恩,2003).

催化中的间歇操作与连续操作

- 比较在 Pd/Al2O3 上 2,4-二氯苯酚催化加氢脱氯中的间歇操作和连续操作的研究表明,2-环己氨基苯酚盐酸盐作为副产物形成。这些发现对于优化环境毒素处理的工业过程具有重要意义 (戈麦斯-奎罗、卡德纳斯-利扎纳和基恩,2011).

加氢脱氯机理

- 对加氢脱氯机理的研究表明,2-环己氨基苯酚盐酸盐在反应途径中很重要。这有助于更深入地了解所涉及的化学过程,并可以为催化技术改进提供信息 (袁和基恩,2004).

合成与晶体结构分析

- 合成类似于 2-环己氨基苯酚盐酸盐的化合物及其晶体结构分析为新材料和药物的开发提供了基础知识。了解这些结构可以带来化学和药理学各个领域的创新 (石等人,2007).

催化中碱添加的影响

- 对二氯苯酚在催化剂上加氢脱氯中碱添加作用的研究表明,2-环己氨基苯酚盐酸盐作为中间体形成。这项研究对于优化工业和环境应用中的催化反应至关重要 (袁和基恩,2004).

安全和危害

未来方向

The future directions for research involving 2-Cyclohexylaminophenol hydrochloride could involve its use in the development of new drug delivery systems , the synthesis of diverse bioactive heterocyclic scaffolds , and the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .

属性

IUPAC Name |

2-(cyclohexylamino)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAKGRZTUXWKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A mixture of 10.9 g (0.1 mol) of 2-aminophenol and 10.4 g (0.1 mol) of cyclohexanone in 200 ml of ethanol is hydrogenated over 0.2 g of PtO2 under standard conditions, 0.1 mol of HCl in isopropanol is added to the reaction mixture, the catalyst is filtered off and the filtrate is evaporated in vacuo and the residue is precipitated with ether.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)

![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)

![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)